Linezolid Impurity 16
Description
Significance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs)
The profiling of impurities in Active Pharmaceutical Ingredients (APIs) is a critical and mandatory aspect of drug development and manufacturing. derpharmachemica.comderpharmachemica.com This process involves the identification, quantification, and characterization of unwanted chemicals that may be present in the final API. o2hdiscovery.co Regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), have established stringent guidelines for impurity control to ensure that all pharmaceutical products are safe and effective. o2hdiscovery.coresearchgate.net
The presence of impurities, even in trace amounts, can significantly affect the quality, safety, and efficacy of a drug product. researchgate.netgoogle.com Potentially, they can alter the drug's therapeutic activity, cause adverse effects, or impact the stability of the final formulation. google.com Therefore, a thorough impurity profile provides crucial data for quality control, ensures compliance with global regulatory standards, and ultimately protects patient health. derpharmachemica.comderpharmachemica.com This systematic approach is essential throughout the lifecycle of a drug, from initial development through to commercial production. derpharmachemica.com
Overview of Impurities in Pharmaceutical Development and Manufacturing
Pharmaceutical impurities are broadly defined as any component present in a drug substance or drug product that is not the desired chemical entity. o2hdiscovery.co These substances can originate from numerous sources throughout the development and manufacturing lifecycle. google.com Key sources include the starting materials and reagents used in synthesis, by-products formed during chemical reactions, intermediates that are not fully converted to the final API, and degradation products that form during storage or upon exposure to light, heat, or humidity. o2hdiscovery.cogoogle.com Contaminants from manufacturing equipment, solvents, or packaging materials can also be introduced. google.comanaxlab.com The comprehensive study and control of these impurities are vital, as their presence can compromise the final product's integrity. google.com
Defining the Research Scope for Linezolid (B1675486) Impurity 16
The focus of this article is exclusively on Linezolid Impurity 16 . This specific compound is identified chemically as a diphthalimide derivative of a Linezolid precursor. Research indicates it is a process-related impurity, likely arising from specific synthetic routes used for Linezolid production that employ phthalimide (B116566) as a protecting group. google.comderpharmachemica.com
The scope of this investigation is to characterize this impurity based on available scientific data. This includes its chemical identity and structure. This compound is used as a reference standard in analytical testing to ensure that commercial batches of Linezolid are free from unacceptable levels of this particular substance. chemwhat.com Its presence in the final drug product must be monitored and controlled as part of a comprehensive quality control strategy. chemwhat.com
Table 1: Chemical Identification of this compound
| Identifier | Data |
| Impurity Name | This compound; Linezolid Diphthalimide |
| Chemical Name | 2,2'-(3,3'-(3-Fluoro-4-morpholinophenylazanediyl)bis(2-hydroxypropane-3,1-diyl))diisoindoline-1,3-dione synzeal.comchemwhat.com |
| CAS Number | 1798014-14-8 synzeal.comchemwhat.com |
| Molecular Formula | C₃₂H₃₁FN₄O₇ synzeal.comchemwhat.com |
| Molecular Weight | 602.6 g/mol chemwhat.com |
This interactive table provides key identification data for this compound.
Historical Context of Linezolid Development and Associated Impurity Challenges
Linezolid was the first member of the oxazolidinone class of antibiotics to be approved for commercial use. Current time information in Bangalore, IN. The antimicrobial properties of oxazolidinones were first discovered in the 1970s, but early compounds were discontinued (B1498344) due to toxicity concerns. Current time information in Bangalore, IN. In the 1990s, the company Pharmacia & Upjohn (now part of Pfizer) initiated a new research program to address the growing threat of multidrug-resistant Gram-positive bacteria. researchgate.net This effort led to the identification of Linezolid (initially codenamed PNU-100766) as a promising clinical candidate due to its potent activity and favorable pharmacokinetic profile. researchgate.netCurrent time information in Bangalore, IN. Linezolid was approved by the US FDA in April 2000. Current time information in Bangalore, IN.
As a fully synthetic drug, the manufacturing process of Linezolid is complex and involves multiple chemical steps. Current time information in Bangalore, IN. Various synthetic routes have been developed, some of which utilize phthalimide as a protecting group for amine functionalities. google.comderpharmachemica.com It is within these specific synthetic pathways that challenges related to process-related impurities, such as this compound (Linezolid Diphthalimide), arise. The formation of such impurities depends on the specific reagents, intermediates, and reaction conditions used. researchgate.net For example, a key intermediate in some syntheses is 2-((R)-3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl)isoindoline-1,3-dione. derpharmachemica.com Side reactions involving this or similar phthalimide-containing molecules can lead to the generation of diphthalimide impurities. Therefore, controlling these process-related impurities has been a key challenge to ensure the purity and quality of the final Linezolid API. researchgate.net
Structure
3D Structure
Properties
CAS No. |
1798014-14-8 |
|---|---|
Molecular Formula |
C32H31FN4O7 |
Molecular Weight |
602.6 g/mol |
IUPAC Name |
2-[(2R)-3-(N-[(2S)-3-(1,3-dioxoisoindol-2-yl)-2-hydroxypropyl]-3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C32H31FN4O7/c33-27-15-20(9-10-28(27)34-11-13-44-14-12-34)35(16-21(38)18-36-29(40)23-5-1-2-6-24(23)30(36)41)17-22(39)19-37-31(42)25-7-3-4-8-26(25)32(37)43/h1-10,15,21-22,38-39H,11-14,16-19H2/t21-,22+ |
InChI Key |
PXLLNHVJMJPPPN-SZPZYZBQSA-N |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)N(C[C@@H](CN3C(=O)C4=CC=CC=C4C3=O)O)C[C@H](CN5C(=O)C6=CC=CC=C6C5=O)O)F |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N(CC(CN3C(=O)C4=CC=CC=C4C3=O)O)CC(CN5C(=O)C6=CC=CC=C6C5=O)O)F |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Linezolid Diphthalimide; 2,2’-(3,3’-(3-Fluoro-4-morpholinophenylazanediyl)bis(2-hydroxypropane-3,1-diyl))diidoindoline-1,3-dione |
Origin of Product |
United States |
Linezolid Impurity 16: Identification and Comprehensive Structural Elucidation
Isolation and Purification Strategies for Linezolid (B1675486) Impurity 16 from Complex Matrices
The isolation of Linezolid Impurity 16 from bulk drug substances or reaction mixtures requires sophisticated separation techniques to achieve the high degree of purity necessary for definitive structural analysis and for use as a reference standard in quality control processes.
Preparative Chromatography Techniques for Impurity Enrichment
Preparative High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for the isolation of Linezolid impurities. This method is adept at separating complex mixtures with high resolution. For the enrichment of this compound, a reverse-phase preparative HPLC method is typically employed. This involves using a C18 column with a mobile phase gradient, often consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The gradient is optimized to achieve maximal separation between Linezolid and its various impurities, allowing for the collection of fractions highly enriched with Impurity 16. The selection of the stationary phase, mobile phase composition, and gradient slope are critical parameters that are fine-tuned to maximize the purity and yield of the isolated compound.
Crystallization and Solid-Phase Isolation Methodologies
Following chromatographic enrichment, crystallization serves as a crucial step for obtaining this compound in a highly purified, solid form. The selection of an appropriate solvent or a mixture of solvents is critical for successful crystallization. The principle relies on the differential solubility of the impurity in a given solvent system at varying temperatures. A supersaturated solution of the enriched impurity is prepared, typically at an elevated temperature, and then slowly cooled to induce the formation of crystals. The resulting crystalline solid is subsequently isolated by filtration, washed with a cold solvent to remove residual soluble impurities, and dried under vacuum. This process not only enhances the purity of the compound but also provides a stable solid form suitable for long-term storage and analytical characterization.
Advanced Spectroscopic Characterization of this compound
Once isolated and purified, the definitive structural elucidation of this compound is accomplished through a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly instrumental in providing a detailed atomic-level map of the molecule.
Please note that while the following sections describe the standard analytical techniques used for the structural elucidation of organic molecules like this compound, specific, publicly available spectral data for this particular compound is limited. The information presented is based on established principles of NMR spectroscopy and the expected structural features of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for the unambiguous structural assignment of organic compounds. A combination of one-dimensional and two-dimensional NMR experiments provides comprehensive information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the aromatic protons of the fluoro-phenyl and phthalimide (B116566) rings, the protons of the morpholine (B109124) ring, and the aliphatic protons of the two hydroxypropane-diyl linkers.
¹³C NMR (Carbon-13 NMR) reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum would display characteristic signals for the carbonyl carbons of the phthalimide groups, the aromatic carbons, and the aliphatic carbons of the morpholine and linker moieties.
¹³C-DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, which aids in the assignment of the ¹³C NMR signals.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Phthalimide Protons | 7.8 - 8.0 (m) | - |
| Fluoro-phenyl Protons | 6.8 - 7.5 (m) | - |
| Morpholine Protons | 3.0 - 3.9 (m) | 50 - 68 |
| -N-CH₂- Protons | 3.2 - 3.6 (m) | 55 - 65 |
| -CH(OH)- Proton | 4.0 - 4.5 (m) | 65 - 75 |
| Phthalimide-N-CH₂- Protons | 3.7 - 4.1 (m) | 40 - 50 |
| Phthalimide C=O | - | 168 - 172 |
| Aromatic Carbons | - | 110 - 160 |
This table is for illustrative purposes only, as actual experimental data is not publicly available.
COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling correlations, revealing which protons are adjacent to each other in the molecular structure. This is crucial for tracing the connectivity within the aliphatic chains and the aromatic spin systems.
HSQC (Heteronuclear Single Quantum Coherence) provides correlations between protons and their directly attached carbons (¹H-¹³C). This experiment is essential for assigning the signals in the ¹³C NMR spectrum based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This powerful technique helps to piece together the entire molecular skeleton by connecting different fragments of the molecule, for instance, linking the aliphatic linkers to the aromatic and phthalimide moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. This is particularly useful for determining the stereochemistry and three-dimensional conformation of the molecule.
Through the combined interpretation of these one- and two-dimensional NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved, confirming its identity as 2,2'-(3,3'-(3-Fluoro-4-morpholinophenylazanediyl)bis(2-hydroxypropane-3,1-diyl))diisoindoline-1,3-dione.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of pharmaceutical impurities. For this compound, a combination of high-resolution and tandem mass spectrometry techniques provides definitive molecular formula and fragmentation data.
High-resolution mass spectrometry (HRMS) is critical for obtaining the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its elemental composition. The molecular formula for this compound is established as C₃₂H₃₁FN₄O₇. synzeal.comnih.gov The calculated exact mass for this formula is 602.21767750 Da. nih.gov HRMS analysis of a purified sample of this compound would be expected to yield a measured mass that corresponds closely to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₃₂H₃₁FN₄O₇ |
| Molecular Weight | 602.6 g/mol nih.gov |
| Exact Mass | 602.21767750 Da nih.gov |
This interactive table provides the fundamental mass-related properties of this compound.
The structure of this compound, chemically named 2,2'-(3,3'-(3-Fluoro-4-morpholinophenylazanediyl)bis(2-hydroxypropane-3,1-diyl))diisoindoline-1,3-dione, features several labile bonds susceptible to cleavage under MS/MS conditions. synzeal.com Key fragmentation events would likely involve the cleavage of the bonds in the propanolamine linker and the loss of the phthalimide groups. The morpholine and fluorophenyl rings are also expected to produce characteristic fragment ions. Analysis of the resulting product ion spectrum allows for the reconstruction of the molecular structure, piece by piece, confirming the identity of the impurity.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its various structural components.
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3500 - 3200 | Associated with the hydroxyl groups on the propane linkers. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Corresponding to the C-H bonds of the phenyl and phthalimide rings. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | From the C-H bonds of the morpholine and propane linkers. |
| C=O Stretch (Imide) | ~1770 and ~1700 | Characteristic symmetric and asymmetric stretching of the phthalimide carbonyl groups. acgpubs.org |
| C=C Stretch (Aromatic) | 1600 - 1450 | Indicative of the aromatic rings. |
| C-N Stretch | 1300 - 1000 | Associated with the various C-N bonds within the molecule. |
| C-O Stretch | 1250 - 1000 | From the morpholine and hydroxyl groups. |
| C-F Stretch | 1200 - 1000 | Corresponding to the carbon-fluorine bond on the phenyl ring. |
This interactive table outlines the anticipated IR absorption frequencies for the key functional groups in this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores, which are the parts of a molecule that absorb light. The UV-Vis spectrum of this compound is expected to be dominated by the absorption of its aromatic systems.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination (If Applicable)
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could provide an unambiguous structural confirmation of this compound, including the absolute stereochemistry of its chiral centers.
To date, there is no publicly available information on the single-crystal X-ray structure of this compound. The feasibility of this analysis is contingent on the ability to grow a single crystal of the impurity of suitable size and quality. While X-ray diffraction studies have been conducted on various crystalline forms of Linezolid itself, similar studies on its impurities are less common. researchgate.netscholarsresearchlibrary.comvedomostincesmp.ru
Chiroptical Studies for Enantiomeric Purity Assessment (If this compound is Chiral)
The structure of this compound contains two chiral centers at the 2-hydroxypropyl positions. The presence of these stereocenters means that the molecule can exist as different stereoisomers. As Linezolid itself is a single enantiomer drug, it is crucial to assess the enantiomeric purity of its impurities.
Chiroptical techniques, such as circular dichroism (CD) spectroscopy, are highly sensitive to the stereochemistry of a molecule. A CD spectrum would provide a unique fingerprint for the specific enantiomeric form of this compound present. Additionally, chiral High-Performance Liquid Chromatography (HPLC) methods can be developed to separate and quantify the different enantiomers of the impurity, thus ensuring that the stereochemical integrity of the drug substance is maintained.
Scientific Data on Circular Dichroism Spectroscopy of this compound Not Found in Publicly Available Literature
Despite a comprehensive search of scientific databases and publicly available literature, no specific experimental data or detailed research findings on the circular dichroism (CD) spectroscopy of this compound, also known as Linezolid Diphthalimide, could be located. As a result, the generation of a scientifically accurate and detailed article focusing solely on the chiroptical properties of this specific compound is not possible at this time.
This compound is identified chemically as 2,2'-((3S,3'S)-3,3'-(3-fluoro-4-morpholinophenylazanediyl)bis(2-hydroxypropane-3,1-diyl))diisoindoline-1,3-dione. The structure of this impurity suggests the presence of chiral centers, making circular dichroism spectroscopy a relevant analytical technique for its stereochemical characterization. CD spectroscopy is a powerful tool for investigating the three-dimensional structure of chiral molecules by measuring the differential absorption of left and right circularly polarized light. Such an analysis could provide valuable insights into the conformation and absolute configuration of this compound.
However, the execution of such studies and the publication of their results in peer-reviewed journals or other scientific literature are prerequisites for compiling a thorough and factual article on the topic. The current body of scientific literature does not appear to contain this specific information.
While general information on the synthesis, isolation, and characterization of various Linezolid impurities exists, and the principles of circular dichroism spectroscopy are well-established, the direct application of this technique to this compound has not been documented in the searched resources.
Therefore, any attempt to generate an article with the requested specific focus and data tables would be speculative and would not meet the standards of scientific accuracy. Further research and publication by the scientific community are required to provide the necessary data for a comprehensive review of the circular dichroism properties of this compound.
Origin and Mechanistic Pathways of Linezolid Impurity 16 Formation
Process-Related Impurities in Linezolid (B1675486) Synthesis
The manufacturing process of Linezolid is a multi-step chemical synthesis where the potential for impurity formation is inherent. daicelpharmastandards.com Process-related impurities are substances that are formed as by-products during the synthesis or are unreacted starting materials and intermediates. daicelpharmastandards.com The formation of Linezolid Impurity 16 as a process-related impurity is linked to specific intermediates and reaction conditions.
Identification of Key Intermediates Leading to this compound
The synthesis of Linezolid involves several key intermediates, and the pathway to Impurity 16 often involves the intermediate 3-fluoro-4-morpholinylaniline. rjlbpcs.com One of the synthetic routes to Linezolid involves the reaction of this aniline (B41778) derivative with epichlorohydrin (B41342). rjlbpcs.com This reaction can lead to the formation of a di-substituted product, which is a direct precursor to this compound. Specifically, if the aniline nitrogen attacks two molecules of epichlorohydrin, a di-epoxy intermediate is formed. Subsequent reaction with phthalimide (B116566) can lead to the formation of the diphthalimide structure characteristic of Impurity 16. synzeal.com
Another critical intermediate is (S)-glycidyl phthalimide, which is used in an alternative synthesis route to avoid the use of hazardous azides. amazonaws.com In this pathway, the carbamate (B1207046) intermediate of Linezolid is reacted with (S)-glycidyl phthalimide. amazonaws.com Any side reactions or excess of this phthalimide-containing reagent could potentially lead to the formation of Impurity 16.
Table 1: Key Intermediates in the Formation of this compound
| Intermediate Name | Chemical Structure | Role in Impurity Formation |
| 3-Fluoro-4-morpholinylaniline | C10H13FN2O | Primary amine that can undergo di-alkylation with epichlorohydrin, leading to the backbone of Impurity 16. rjlbpcs.com |
| Epichlorohydrin | C3H5ClO | Alkylating agent that reacts with 3-fluoro-4-morpholinylaniline. rjlbpcs.com |
| (S)-Glycidyl phthalimide | C11H9NO3 | A phthalimide-containing reagent used in an alternative synthesis route that can be a source of the diphthalimide structure. amazonaws.com |
| Potassium phthalimide | C8H4KNO2 | Used in some synthetic routes to introduce the phthalimide group, which can react with di-substituted intermediates. rjlbpcs.com |
By-product Formation Mechanisms During Specific Synthetic Steps
The formation of this compound as a by-product can occur at several stages of the Linezolid synthesis. A primary mechanism involves the N-alkylation of 3-fluoro-4-morpholinylaniline. Ideally, a mono-alkylation occurs to proceed towards the desired Linezolid molecule. However, under certain reaction conditions, a second alkylation can take place on the same nitrogen atom, leading to a di-substituted intermediate.
This di-alkylation is a competing reaction. The resulting bis-epoxy or bis-chloro intermediate can then react with a source of phthalimide, such as potassium phthalimide, to form the final diphthalimide impurity. rjlbpcs.com This typically occurs during the steps designed to introduce the aminomethyl group of the oxazolidinone ring.
Influence of Reaction Conditions on Impurity 16 Generation
The generation of this compound is highly dependent on the reaction conditions employed during synthesis. Several factors can influence the rate and extent of its formation:
Temperature: Higher reaction temperatures can provide the necessary activation energy for the competing di-alkylation reaction to occur, thus increasing the formation of the precursor to Impurity 16. rjlbpcs.com
pH: The basicity of the reaction medium plays a crucial role. A more basic environment can enhance the nucleophilicity of the aniline nitrogen, potentially favoring di-alkylation. The use of bases like potassium carbonate is common in these synthetic steps.
Catalysts: The type and concentration of catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), can influence the reaction pathways and potentially promote the formation of by-products.
Solvents: The choice of solvent, for instance, N,N-dimethylformamide (DMF) or dichloromethane, can affect the solubility of intermediates and reagents, thereby influencing reaction kinetics and the formation of impurities.
Reagent Purity and Stoichiometry: The purity of starting materials and the molar ratio of reactants are critical. An excess of the alkylating agent (e.g., epichlorohydrin) or the phthalimide source can drive the reaction towards the formation of Impurity 16. google.com
Table 2: Influence of Reaction Conditions on this compound Formation
| Reaction Condition | Effect on Impurity 16 Formation | Reference |
| High Temperature | Increases the rate of di-alkylation. | rjlbpcs.com |
| High pH (Alkaline) | Enhances nucleophilicity of the aniline nitrogen, favoring di-alkylation. | |
| Catalyst Choice | Can promote side reactions leading to by-products. | |
| Solvent Type | Affects reaction kinetics and solubility of intermediates. | |
| Excess Reagents | An excess of alkylating agents or phthalimide source can increase impurity formation. | google.com |
Degradation Pathways of Linezolid Yielding Impurity 16
Linezolid, as a drug substance, can degrade under various stress conditions, leading to the formation of several degradation products, including Impurity 16. amazonaws.comlgcstandards.com These degradation studies are crucial for establishing the stability of the drug and for identifying potential impurities that may form during storage or administration. researchgate.net
Hydrolytic Degradation Mechanisms (Acidic, Alkaline, Neutral Hydrolysis)
Hydrolysis is a major degradation pathway for many pharmaceuticals, and Linezolid is susceptible to it, particularly under alkaline conditions. amazonaws.comlgcstandards.com
Alkaline Hydrolysis: Under alkaline conditions, Linezolid can undergo hydrolysis of the oxazolidinone ring. amazonaws.comlgcstandards.com This ring-opening is a key step that can lead to the formation of various hydrolysates. lgcstandards.com One of the proposed mechanisms for the formation of Impurity 16 through degradation involves the cleavage of the oxazolidinone ring, followed by subsequent reactions. The resulting open-chain intermediate could potentially dimerize or react with other degradation products to form more complex structures like Impurity 16, although this is a less direct pathway compared to its formation as a process-related impurity. A study on Linezolid degradation in an alkaline medium (pH 10-14) at elevated temperatures (60-80°C) showed the formation of a ring-opened degradation impurity. google.com
Acidic and Neutral Hydrolysis: Linezolid is relatively more stable under acidic and neutral conditions compared to alkaline conditions. amazonaws.comlgcstandards.com Acid hydrolysis primarily leads to the cleavage of the acetyl moiety, resulting in the formation of a different impurity (amine MM3300.01) rather than Impurity 16. amazonaws.comlgcstandards.com Neutral hydrolysis proceeds at a much slower rate. nih.gov
Table 3: Summary of Linezolid Hydrolytic Degradation
| Condition | Primary Degradation Pathway | Formation of Impurity 16 | Reference |
| Alkaline Hydrolysis | Oxazolidinone ring opening | Possible, through complex subsequent reactions of degradation products. | amazonaws.comlgcstandards.comlgcstandards.comgoogle.com |
| Acidic Hydrolysis | Cleavage of the acetyl moiety | Unlikely | amazonaws.comlgcstandards.com |
| Neutral Hydrolysis | Relatively stable, slow degradation | Highly Unlikely | nih.gov |
Oxidative Degradation Mechanisms
Oxidative stress represents a significant pathway for the degradation of Linezolid, potentially leading to the formation of various impurities. While the primary and most commonly cited oxidative degradation product of Linezolid is the N-oxide of the morpholine (B109124) ring (Linezolid N-Oxide), the formation of this compound through oxidative pathways is less direct and likely involves a series of complex reactions. amazonaws.comlgcstandards.comresearchgate.netcu.edu.eg
Forced degradation studies, a cornerstone in identifying potential degradation products, have consistently shown that Linezolid is susceptible to oxidation. tandfonline.commdpi.comgoogle.com These studies typically employ oxidizing agents such as hydrogen peroxide (H₂O₂). mdpi.comgoogle.com Under these conditions, the tertiary amine of the morpholine ring in the Linezolid molecule is the most probable site of initial oxidation, yielding the polar Linezolid N-Oxide. researchgate.netcu.edu.eg
The progression from Linezolid N-Oxide to this compound under oxidative conditions is not explicitly detailed in the reviewed literature. However, it is plausible that the highly reactive environment created by strong oxidizing agents could promote further degradation of the molecule, including the cleavage of the oxazolidinone ring, which is a key structural feature of this compound. The presence of oxidative stressors can generate reactive oxygen species that may attack the oxazolidinone ring system, initiating a cascade of reactions that could culminate in the formation of more complex impurities.
It is important to note that while oxidative degradation is a confirmed pathway for Linezolid, the direct, high-yield formation of Impurity 16 through this mechanism alone is not as clearly established as its formation via hydrolysis.
Table 1: Key Findings from Oxidative Degradation Studies
| Stress Condition | Primary Degradation Product | Observations |
| 3.0% H₂O₂ at Room Temperature for 24 hours | Linezolid N-Oxide | Significant degradation observed. google.com |
| 3% H₂O₂ at 80°C for 24 hours | Linezolid N-Oxide | Complete degradation assessed by HPLC. cu.edu.eg |
| 30% H₂O₂ at 100°C for 1 hour | Multiple degradation products | Linezolid is unstable under these conditions. mdpi.com |
Photolytic Degradation Studies and Identification of Photo-Degradants
The stability of Linezolid under exposure to light has been the subject of several investigations, as mandated by ICH guidelines for photostability testing. tandfonline.comgeneesmiddeleninformatiebank.nl The general consensus from these studies is that Linezolid is relatively stable under photolytic stress compared to its lability under hydrolytic and oxidative conditions. amazonaws.comlgcstandards.comtandfonline.com
However, prolonged or intense exposure to light, particularly UV light, can induce degradation. researchgate.netscielo.br Photodegradation studies have been conducted using various light sources, including direct sunlight and UVC lamps (254 nm). mdpi.comscielo.br These studies have led to the identification of several photo-degradants. The primary site of photo-oxidative decomposition appears to be the morpholine ring. colab.ws
One study identified two broad degradants following photo-irradiation, which resulted from the photo-oxidation of the morpholine ring followed by a carbon-carbon bond scission. colab.ws Another investigation using capillary zone electrophoresis (CZE) successfully separated Linezolid from its cationic photodegradation products. researchgate.netscielo.br
Despite the identification of various photo-degradants, the formation of this compound as a direct result of photolytic degradation has not been reported in the reviewed scientific literature. The identified photo-degradants primarily involve modifications to the morpholine moiety rather than the extensive rearrangement characteristic of Impurity 16. Therefore, while photolytic stress can lead to the degradation of Linezolid, it is not considered a primary pathway for the formation of this compound.
Table 2: Summary of Photolytic Degradation Studies
| Light Source | Conditions | Key Findings | Reference(s) |
| ICH Recommended Conditions | Standard photolytic stress | Stable in photolytic conditions. | tandfonline.comgoogle.com |
| UVC Light (254 nm) | Exposure of tablet powder | Formation of cationic photodegradation products. | researchgate.netscielo.br |
| Simulated Sunlight (1 kW/m²) | Aqueous solution | Half-life of 32 hours in ultrapure water. | colab.ws |
Thermal Degradation Profiles
The thermal stability of Linezolid has been evaluated under various conditions, including those specified by ICH guidelines. In its solid state, Linezolid is generally considered to be thermally stable. amazonaws.comlgcstandards.comtandfonline.com Forced degradation studies where the drug was subjected to dry heat did not show significant degradation. humanjournals.com
However, at elevated temperatures, particularly in solution, degradation can occur. For instance, the process of high-temperature sterilization of Linezolid injections has been noted as a source of degradation impurities. geneesmiddeleninformatiebank.nl This suggests that while the solid form is robust, the combination of heat and a solution environment can promote degradation.
Studies have shown that when Linezolid is subjected to thermal stress in combination with other conditions like acid or base hydrolysis, significant degradation is observed. ijprajournal.com However, when refluxed with methanol (B129727) alone, no degradation was observed, indicating that heat by itself under neutral conditions is not a primary driver of degradation. humanjournals.com
Table 3: Thermal Stability of Linezolid
| Condition | Observation | Reference(s) |
| Thermal Stress (ICH) | Stable | tandfonline.comgoogle.com |
| Dry Heat | Stable | humanjournals.com |
| High-Temperature Sterilization (in solution) | Formation of degradation impurities | geneesmiddeleninformatiebank.nl |
| Refluxing in Methanol | No degradation | humanjournals.com |
Analytical Methodologies for Detection, Quantification, and Impurity Profiling of Linezolid Impurity 16
Chromatographic Method Development and Validation
Chromatographic techniques are central to the impurity profiling of pharmaceutical substances. ijcrt.org For Linezolid (B1675486) and its impurities, High-Performance Liquid Chromatography (HPLC) is the most prevalent and powerful analytical tool. daicelpharmastandards.com Method development typically involves screening chromatographic conditions and phases, often using a linear solvent-strength model of gradient elution, followed by optimization to ensure ruggedness and robustness. ijcrt.org
HPLC methods, particularly in reversed-phase mode, are widely employed for the analysis of Linezolid and its related substances. daicelpharmastandards.comijprajournal.com These methods are capable of separating a wide array of impurities, including those that are process-related and those that form under stress conditions. rjlbpcs.com
The optimization of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is paramount for achieving adequate resolution between the main API, Linezolid, and its various impurities, including the structurally complex Linezolid Impurity 16. The goal is to develop a simple, accurate, and reproducible method. internationaljournalssrg.org Isocratic and gradient methods have been developed for Linezolid impurity profiling. nih.gov
The selection of the stationary phase, typically an octadecylsilane (B103800) (C18) column, and the mobile phase composition are critical variables. Mobile phases often consist of an aqueous component (such as a phosphate (B84403) buffer to control pH) and an organic modifier (like methanol (B129727) or acetonitrile). internationaljournalssrg.orgresearchgate.net For instance, a method for Linezolid utilized a mobile phase of methanol and pH 3.0 phosphate buffer (45:55, v/v) on an InertSustain C18 column. internationaljournalssrg.org The pH of the mobile phase is a crucial parameter, as it can significantly affect the retention of ionizable compounds. A pH of around 4.5 has been noted to provide stability on standard C18 columns for Linezolid analysis. google.com Given the non-polar nature of the phthalimide (B116566) groups in this compound, it is expected to be more retained on a C18 column compared to the more polar Linezolid API, necessitating an optimized mobile phase composition to ensure its elution with a good peak shape.
Below is a table summarizing various RP-HPLC conditions reported for the analysis of Linezolid and its impurities, which could be adapted for the specific quantification of this compound.
| Parameter | Method 1 internationaljournalssrg.org | Method 2 dovepress.com | Method 3 researchgate.net | Method 4 ajpaonline.com |
| Column | InertSustain C18 (250x4.6 mm, 5µ) | AichromBond-AQC18 (250x4.6mm, 5μm) | Kromasil C18 | Not Specified |
| Mobile Phase | Methanol : pH 3.0 Phosphate Buffer (45:55, v/v) | Water (0.1% Formic Acid) : Acetonitrile (B52724) (70:30, v/v) | 20 mM Sodium 1-octanesulfonate : Acetonitrile (70:30, v/v) | Methanol : 1% Acetic Acid (50:50, v/v) |
| Flow Rate | 1.0 mL/min | Not Specified | 1.5 mL/min | Not Specified |
| Detection (UV) | 251 nm | 254 nm | 257 nm | 249 nm |
| Column Temp. | 45°C | Not Specified | Not Specified | Not Specified |
For complex impurity profiles containing compounds with a wide range of polarities, such as in the case of Linezolid synthesis, gradient elution is often superior to isocratic elution. google.com A gradient program allows for the effective separation of both early-eluting polar impurities and late-eluting non-polar impurities like this compound within a single analytical run. google.com The term 'gradient elution' refers to the change in the mobile phase composition over a fixed period. google.com
A well-designed gradient ensures that all impurities are eluted and detected, which is particularly important for non-polar impurities. google.com An exemplary gradient program for Linezolid impurity analysis might start with a higher percentage of the aqueous phase (e.g., 75% phosphate buffer) and progressively increase the organic phase percentage (e.g., methanol or acetonitrile) over the course of the run. google.comshimadzu.com This ensures that polar impurities are resolved at the beginning, while highly retained, non-polar compounds are eluted as the solvent strength increases.
An example of a gradient program developed for a UPLC system, which is directly applicable in principle to HPLC, is detailed in the table below. google.comshimadzu.com
| Time (minutes) | % Mobile Phase A (Buffer) | % Mobile Phase B (Organic) |
| 0.0 | 75 | 25 |
| 2.0 | 75 | 25 |
| 8.0 | 35 | 65 |
| 9.5 | 20 | 80 |
| 15.0 | 20 | 80 |
| 15.1 | 75 | 25 |
| 18.0 | 75 | 25 |
The chemical structure of this compound contains two chiral centers, specifically at the carbon atoms bonded to the hydroxyl groups. synzeal.comchemwhat.com This means the impurity can exist as multiple stereoisomers. As enantiomers and diastereomers can have different pharmacological and toxicological properties, it is often necessary to assess the stereoisomeric purity of a pharmaceutical substance.
Chiral HPLC is the standard technique for separating enantiomers. While specific methods for this compound are not detailed in the literature, methods developed for the enantiomeric separation of Linezolid itself provide a strong foundation. oup.comnih.gov These methods utilize a chiral stationary phase (CSP) to achieve separation. Commonly used CSPs for Linezolid include cellulose-based columns like Chiralcel OJ-RH or amylose-based columns like Chiralpak AD. oup.comnih.gov
For example, a reversed-phase chiral LC method for Linezolid enantiomers used a Chiralcel OJ-RH column with a mobile phase of 150mM disodium (B8443419) hydrogen phosphate buffer (pH 4.5) and acetonitrile (86:14, v/v). oup.com Another method employed a Chiralpak AD column with a normal-phase mobile phase of hexane, 2-propanol, and trifluoroacetic acid (80:20:0.1, v/v/v). nih.gov A similar approach, involving the screening of various CSPs and mobile phase compositions, would be necessary to develop a validated method for the enantiomeric purity assessment of this compound.
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles to achieve significantly higher efficiency, resolution, and speed compared to conventional HPLC. ijprajournal.comgoogle.com For the analysis of complex impurity profiles, UPLC can provide superior separation of closely eluting peaks and a substantial reduction in run time. google.comfrontiersin.org
A stability-indicating UPLC method has been developed for the determination of Linezolid and its impurities, demonstrating the capability to separate all known impurities and degradation products with high resolution. google.comgoogle.com This method uses a 1.7 µm particle size C18 column and a gradient elution program, achieving excellent separation in a shorter timeframe than traditional HPLC methods. google.com The enhanced resolution offered by UPLC would be particularly advantageous for resolving this compound from other structurally similar impurities.
| Parameter | UPLC Method Example google.comgoogle.com |
| Column | Acquity UPLC BEH C18 (100x2.1 mm, 1.7µm) |
| Mobile Phase A | 0.02M Potassium dihydrogen ortho phosphate (pH ≈ 4.5) |
| Mobile Phase B | Methanol : Acetonitrile (75:25, v/v) |
| Flow Rate | 0.3 mL/min |
| Detection (UV) | 250 nm |
| Column Temp. | 40°C |
| Gradient | A time-based gradient program is utilized. |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile or semi-volatile substances. However, due to its high molecular weight (602.6 g/mol ), complex structure, and non-volatile nature, this compound is not amenable to direct analysis by GC. chemwhat.com The high temperatures required for volatilization in the GC injector would lead to thermal degradation rather than vaporization.
In the context of Linezolid analysis, GC is typically reserved for the determination of residual solvents (e.g., acetone, tetrahydrofuran, dichloromethane) or low molecular weight, volatile, and potentially genotoxic impurities. nih.govpharmtech.com For example, headspace GC methods have been developed to quantify residual solvents and other volatile impurities like epichlorohydrin (B41342) or glycidol (B123203) in Linezolid drug substance. nih.govtsijournals.comijpsr.com Therefore, GC is not a suitable technique for the detection or quantification of this compound.
Hyphenated Techniques for Comprehensive Profiling
Hyphenated techniques have become indispensable in modern analytical chemistry for the impurity profiling of active pharmaceutical ingredients (APIs). ajrconline.orgresearchgate.net By combining the separation power of chromatography with the identification capabilities of mass spectrometry, these methods provide comprehensive data on the impurities present, even at trace levels.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for pharmaceutical impurity profiling. daicelpharmastandards.com The coupling of HPLC with MS provides not only retention time data but also crucial molecular weight information, which is a primary step towards impurity characterization. nih.gov Advanced variants such as LC-Time of Flight (TOF)-MS offer high mass accuracy for elemental composition determination, while tandem mass spectrometry (LC-MS/MS or LC-MSⁿ) enables structural elucidation through controlled fragmentation of parent ions. nih.gov
For Linezolid and its impurities, several LC-MS/MS methods have been developed to quantify trace-level substances. mdpi.comnih.gov For instance, a highly sensitive and specific LC-MS/MS method was developed for the analysis of the 3,4-difluoronitrobenzene (B149031) (DFNB) impurity in Linezolid, utilizing atmospheric pressure chemical ionization (APCI). mdpi.comnih.gov Such methods demonstrate the capability to achieve low limits of quantification (LOQ), often in the nanogram-per-milliliter range, ensuring that impurities are controlled within strict regulatory limits. mdpi.com The development of a stability-indicating LC method capable of separating Linezolid from its potential impurities and degradation products is crucial. researchgate.net These methods are validated according to International Conference on Harmonization (ICH) guidelines to ensure their reliability. researchgate.net
The table below shows representative parameters for an LC-MS/MS method developed for a Linezolid impurity, illustrating the conditions that could be adapted for the analysis of this compound.
| Parameter | Condition |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) |
| Column | XBridge C18 (50 mm x 2.1 mm, 3.5 µm) nih.gov |
| Mobile Phase | A mixture of organic solvent (e.g., Methanol) and aqueous buffer (e.g., Ammonium Formate) lcms.cz |
| Flow Rate | 0.3 - 0.8 mL/min lcms.czajpaonline.com |
| Detector | Tandem Mass Spectrometer (MS/MS) mdpi.com |
| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mdpi.comnih.gov |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification nih.gov |
Furthermore, GC-MS can be employed to detect specific genotoxic impurities that may be volatile. A sensitive GC method with a flame ionization detector (FID) was developed to quantify epichlorohydrin, a potential genotoxic impurity, in Linezolid drug substance. ijpsr.com Coupling such a GC method with a mass spectrometer would provide definitive identification. The use of thermal desorption (TD) coupled with GC-MS is another advanced technique for analyzing impurities with minimal sample preparation. researchgate.net
Below are typical parameters for a GC-based method for impurity analysis in a pharmaceutical ingredient, which could be applied for relevant volatile impurities in Linezolid.
| Parameter | Condition |
| Chromatography System | Gas Chromatograph (GC) |
| Sampling Technique | Static Headspace or Direct Injection nih.gov |
| Column | CP-Volamine (60 m x 0.32 mm, 5 µm) or similar capillary column ijpsr.com |
| Carrier Gas | Helium or Nitrogen lcms.czijpsr.com |
| Inlet Temperature | Programmed, e.g., 65 °C to 280 °C lcms.cz |
| Oven Program | Temperature gradient, e.g., 90 °C to 230 °C ijpsr.com |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) lcms.czijpsr.com |
Electrophoretic Method Development and Validation
Electrophoretic techniques offer an alternative separation mechanism to chromatography and can be particularly advantageous due to their high efficiency, rapid analysis times, and low consumption of solvents. mdpi.com
Capillary Electrophoresis (CE) and its variant, Micellar Electrokinetic Capillary Chromatography (MEKC), are powerful analytical techniques for the separation of impurities in pharmaceutical compounds. researchgate.netepa.gov CE separates ions based on their electrophoretic mobility in an electric field. MEKC, an adaptation of CE, uses surfactants (micelles) in the buffer to allow for the separation of neutral molecules alongside charged ones, making it highly versatile. scielo.brscielo.br
Several studies have demonstrated the successful use of CE and MEKC for the separation of Linezolid from its achiral and chiral impurities. researchgate.netscielo.br One method utilized sweeping preconcentration by micellar capillary electrophoresis for the determination of achiral impurities, achieving a low detection limit of 0.05 µg/mL. researchgate.netepa.gov For chiral impurities, CE methods using cyclodextrins as chiral selectors have been developed to separate Linezolid's enantiomers. researchgate.netnih.gov These validated methods showcase the high resolving power and sensitivity of electrophoretic techniques, making them well-suited for the analysis of specific substances like this compound, whether it is a chiral or achiral impurity.
The following table outlines typical conditions for a CE method used in the analysis of Linezolid impurities.
| Parameter | Condition |
| System | Capillary Electrophoresis System |
| Capillary | Fused Silica Capillary (e.g., 42 cm length, 75 µm i.d.) researchgate.net |
| Background Electrolyte (BGE) | 125 mM Tris buffer (pH 2.0) with 20% (v/v) methanol researchgate.netepa.gov |
| Surfactant (for MEKC) | 150 mM Sodium Dodecyl Sulfate (SDS) researchgate.netepa.gov |
| Voltage | ~30 kV scielo.br |
| Polarity | Negative or Normal researchgate.netnih.gov |
| Detection | UV Absorption at 254 nm researchgate.netscielo.br |
| Temperature | 15 °C nih.gov |
Validation of Analytical Methods for this compound
Method validation is a mandatory process in pharmaceutical analysis that demonstrates an analytical procedure is suitable for its intended purpose. researchgate.net According to ICH guidelines, validation involves evaluating parameters such as specificity, linearity, accuracy, precision, and robustness. mdpi.comresearchgate.net
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ajpaonline.com Selectivity is often used interchangeably and refers to the ability of the method to differentiate and quantify the analyte from other substances. scielo.br
For an impurity method, specificity is paramount. It must be demonstrated that the method can separate the target impurity, such as this compound, from the main API (Linezolid), other process-related impurities, and any degradation products. researchgate.netscielo.br This is typically proven through several experiments:
Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method is then used to analyze these stressed samples to demonstrate that the impurity peak is well-resolved from any degradants formed. researchgate.net
Analysis of Blanks and Placebo: Injecting a blank solution (diluent) and a placebo (formulation matrix without the API) confirms that no interfering peaks are present at the retention or migration time of the impurity. mdpi.com
Spiked Samples: A solution of the API is spiked with a known amount of the impurity. Analysis of this sample should show a clear, resolved peak for the impurity, confirming the method's ability to detect it in the presence of a large excess of the main compound. mdpi.com
In both chromatographic and electrophoretic methods developed for Linezolid, specificity is a key validation parameter. For example, in LC-MS/MS methods, specificity is enhanced by using MRM, which monitors a specific precursor-to-product ion transition unique to the impurity. mdpi.comnih.gov In CE methods, the high separation efficiency often provides excellent resolution between the main component and closely related impurities. researchgate.netscielo.br
Sensitivity (Limits of Detection and Quantification)
The sensitivity of an analytical method is its ability to detect and quantify low levels of an analyte. This is determined by establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.
For methods analyzing Linezolid and its impurities, including Impurity 16, sensitivity is crucial for controlling trace contaminants. Various stability-indicating HPLC and UPLC methods have been developed and validated to ensure that even minute quantities of impurities are quantifiable. For instance, UPLC methods, known for their high resolution and sensitivity, can achieve LODs and LOQs well below the reporting thresholds defined by regulatory standards. In a stability-indicating UPLC method for Linezolid, the LOQ for the analyte was established at a level that ensures all potential impurities can be accurately monitored. Similarly, a Capillary Zone Electrophoresis (CZE) method developed for Linezolid analysis also demonstrated high sensitivity with a defined LOD suitable for stability studies.
Table 1: Representative Sensitivity Data for Linezolid Impurity Analysis Methods The following table presents typical data from validated methods for Linezolid and its related substances. These values demonstrate the sensitivity required to monitor impurities like this compound.
| Parameter | Methodology | Typical Value (as % of Test Concentration) | Typical Value (μg/mL) | Reference |
|---|---|---|---|---|
| Limit of Detection (LOD) | UPLC/HPLC | 0.015% | ~0.05 μg/mL | |
| Limit of Quantification (LOQ) | UPLC/HPLC | 0.05% | ~0.15 μg/mL | |
| Limit of Detection (LOD) | CZE | N/A | 0.95 mg L-1 |
Linearity and Range
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
For the quantification of this compound, analytical methods are validated for linearity from the LOQ up to approximately 120% or 150% of the impurity specification limit. This is typically achieved by preparing a series of solutions of the impurity standard at different concentrations and analyzing them. The response (e.g., peak area) is then plotted against concentration, and a linear regression analysis is performed. A high correlation coefficient (r²), typically ≥0.999, indicates a strong linear relationship. Validated HPLC and UPLC methods for Linezolid and its impurities consistently demonstrate excellent linearity over the required ranges, ensuring accurate quantification of any impurities present.
Table 2: Representative Linearity Data for Linezolid Impurity Analysis Methods This table shows typical linearity parameters from validated methods designed to quantify Linezolid and its related substances.
| Parameter | Methodology | Typical Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| Linearity | HPLC | LOQ - 150% of specification limit (e.g., 25-75 µg/mL) | ≥0.999 | |
| Linearity | UPLC | 8.0 - 12.0 μg/mL | 0.9985 | |
| Linearity | HPLC-UV | 0.125 - 32 mg/L | 0.9999 |
Accuracy and Precision (Repeatability, Intermediate Precision)
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of the impurity standard is spiked into a sample matrix and the percentage of the analyte recovered is calculated.
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at two levels:
Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and equipment.
Intermediate Precision (Inter-analyst, inter-day precision, or Ruggedness): Expresses the variation within the same laboratory, but considers different days, analysts, or equipment.
Validated methods for Linezolid impurities demonstrate high accuracy, with recovery values typically falling within the acceptable range of 98-102%. Precision studies show low %RSD values, confirming that the method provides consistent and reliable results.
Table 3: Representative Accuracy and Precision Data for Linezolid Impurity Analysis This table summarizes typical accuracy and precision results from validated methods for Linezolid and its related substances.
| Parameter | Sub-parameter | Methodology | Acceptance Criteria | Typical Result | Reference |
|---|---|---|---|---|---|
| Accuracy | % Recovery | HPLC/UPLC | 98.0% - 102.0% | 99.0% - 101.5% | |
| Precision | Repeatability (%RSD) | HPLC/UPLC | ≤ 2.0% | < 1.0% | |
| Intermediate Precision (%RSD) | HPLC/UPLC | ≤ 2.0% | < 1.5% |
Robustness and Ruggedness
Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. For HPLC/UPLC methods, robustness is tested by slightly altering parameters such as:
Mobile phase composition (e.g., ±2% organic content)
Mobile phase pH (e.g., ±0.2 units)
Column temperature (e.g., ±5°C)
Flow rate (e.g., ±0.1 mL/min)
The method is considered robust if the system suitability parameters, such as resolution and peak tailing, remain within acceptable limits despite these changes. The ruggedness of a method, often evaluated as part of intermediate precision, assesses its reproducibility under various conditions, such as by different analysts or on different instruments. The validation of analytical methods for Linezolid impurities includes comprehensive robustness testing to ensure consistent performance in a quality control environment.
Stability-Indicating Nature of Developed Methods
A critical requirement for impurity profiling methods is that they must be stability-indicating. A stability-indicating method (SIM) is one that can accurately measure the active ingredient without interference from its degradation products, process impurities, or other components in the sample matrix.
To prove the stability-indicating nature of a method for Linezolid, forced degradation studies are performed. This involves subjecting Linezolid to stress conditions such as acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. The stressed samples are then analyzed using the method. The method is deemed stability-indicating if it can resolve the peak of Linezolid from all the peaks of the impurities and degradation products, including Impurity 16. Several HPLC and UPLC methods have been successfully developed and validated as stability-indicating for the analysis of Linezolid, ensuring that any decrease in the API's concentration due to degradation is accurately reflected by a corresponding increase in the concentration of the degradation products.
Stability Studies and Degradation Kinetics of Linezolid Impurity 16 Formation
Forced Degradation Studies of Linezolid (B1675486) API to Generate and Profile Impurity 16dphen1.comlgcstandards.comrjlbpcs.comijprajournal.comsoeagra.comresearchgate.net
Forced degradation, or stress testing, exposes the Linezolid API to conditions exceeding those of accelerated stability testing. The primary goal is to trigger degradation and identify the resulting products, such as Impurity 16. dphen1.comnih.gov Linezolid demonstrates lability to alkaline, acidic, and oxidative stress, while remaining relatively stable under neutral, thermal, and photolytic conditions. lgcstandards.comamazonaws.com
Hydrolytic stability is a key factor in determining a drug's shelf-life. Studies show that Linezolid's degradation is highly dependent on pH.
Basic Hydrolysis : Linezolid is highly susceptible to degradation in alkaline conditions. lgcstandards.com Treatment with a base like 0.1 M sodium hydroxide (B78521) leads to the opening of the oxazolidinone ring. amazonaws.comlgcstandards.com This ring-opening is the primary pathway that results in the formation of a hydrolysate mixture containing Linezolid Impurity 16. lgcstandards.comamazonaws.comlgcstandards.com In one study, Linezolid completely degraded within one hour in a 0.1 M sodium hydroxide solution. nih.gov Another study reported 96.14% degradation under basic conditions. soeagra.com
Acidic Hydrolysis : Under acidic stress (e.g., 1.0 M HCl), Linezolid undergoes degradation, but through a different pathway than in basic conditions. ijprajournal.comgoogle.com The primary degradation product resulting from acid hydrolysis is formed by the cleavage of the N-acetyl group to yield the amine impurity (MM3300.01), not Impurity 16. lgcstandards.comamazonaws.comlgcstandards.com Degradation levels of 14.94% to 31.03% have been reported under acidic stress. soeagra.com
Neutral Hydrolysis : Linezolid is relatively stable in neutral aqueous solutions, showing minimal degradation. amazonaws.comnih.gov
Table 1: Summary of Linezolid Forced Degradation under Hydrolytic Conditions
| Stress Condition | Reagent/Parameters | Observation | Impurity 16 Formation |
|---|---|---|---|
| Basic Hydrolysis | 0.1 M NaOH, 1 hour | Complete degradation of Linezolid. nih.gov | Primary degradation pathway. lgcstandards.comamazonaws.comlgcstandards.com |
| Acidic Hydrolysis | 1.0 M HCl | Significant degradation (15-31%). soeagra.com | Not formed; leads to other impurities. amazonaws.comlgcstandards.com |
| Neutral Hydrolysis | Water | Minimal degradation. nih.gov | Not detected. lgcstandards.comamazonaws.com |
Exposure to oxidative conditions, typically using hydrogen peroxide (H₂O₂), is a standard part of stress testing. nih.govgoogle.com While Linezolid is known to be labile to oxidation, this stress condition leads to the formation of Linezolid N-oxide on the morpholine (B109124) ring (MM3300.04). lgcstandards.comamazonaws.comlgcstandards.com Studies have shown minimal to no degradation of Linezolid when subjected to 0.6% to 3.0% H₂O₂. soeagra.comnih.govgoogle.com Therefore, oxidative stress is not a formation pathway for Impurity 16.
To assess thermal stability, Linezolid API has been subjected to dry heat, for instance, at 105°C for 48 hours. soeagra.com Research indicates that the Linezolid API is relatively stable under thermal stress conditions, with no significant degradation reported. lgcstandards.comsoeagra.comamazonaws.com Consequently, Impurity 16 is not generated under thermal stress.
Photostability testing, conducted according to ICH guidelines, exposes the drug substance to a combination of visible and UV light. dphen1.com Studies where Linezolid API was exposed to direct sunlight for extended periods (e.g., 72 hours) showed no significant degradation. soeagra.com Linezolid is considered to be photochemically stable, and this condition does not lead to the formation of Impurity 16. lgcstandards.comamazonaws.com
Degradation Kinetics and Reaction Order Determination for Impurity 16 Formationrjlbpcs.com
The formation of this compound is intrinsically linked to the degradation of the parent Linezolid molecule under alkaline conditions. amazonaws.comlgcstandards.com Kinetic studies focusing on the degradation of Linezolid in alkaline solutions (e.g., 0.1 M NaOH) have determined that the degradation process follows first-order kinetics . nih.gov This means the rate of degradation of Linezolid, and consequently the rate of formation of the subsequent degradants including Impurity 16, is directly proportional to the concentration of Linezolid present.
The rate of reaction can be expressed by the equation: Rate = k[Linezolid] Where 'k' is the first-order rate constant.
Activation Energy Calculation for Impurity 16 Formation Pathwaysrjlbpcs.com
The activation energy (Ea) is the minimum energy required to initiate the chemical reaction that leads to degradation. For the alkaline hydrolysis pathway that forms Impurity 16, the activation energy has been calculated by studying the degradation of Linezolid at various temperatures. nih.govresearchgate.net
By using the Arrhenius equation and plotting the natural logarithm of the rate constant (ln k) against the inverse of the temperature (1/T), the activation energy for the degradation of Linezolid in 0.1 M sodium hydroxide solution was determined to be 58.22 kJ/mol . researchgate.netnih.govresearchgate.net This value quantifies the energy barrier for the degradation reaction and indicates that temperature significantly influences the rate of degradation and thus the formation of Impurity 16. nih.govresearchgate.net
Table 2: Kinetic and Thermodynamic Data for the Alkaline Degradation Pathway of Linezolid
| Parameter | Value | Condition | Significance for Impurity 16 Formation |
|---|---|---|---|
| Reaction Order | First-Order nih.gov | Alkaline Hydrolysis | The formation rate is proportional to the Linezolid concentration. |
| Activation Energy (Ea) | 58.22 kJ/mol researchgate.netresearchgate.net | 0.1 M NaOH | Quantifies the temperature dependency of the formation pathway. |
Influence of Environmental Factors on Impurity 16 Generation during Storage and Handling
The formation of this compound, a degradation product resulting from the alkaline hydrolysis of Linezolid, is significantly influenced by various environmental factors during the storage and handling of the drug substance and its formulations. tandfonline.comamazonaws.com Understanding the impact of these factors is crucial for maintaining the quality, safety, and efficacy of Linezolid products. The primary environmental drivers for the generation of this impurity are pH, temperature, and to a lesser extent, the presence of certain solvents and solutions.
Forced degradation studies, which are essential for understanding the intrinsic stability of a drug, have consistently shown that Linezolid is labile to alkaline conditions, leading to the formation of degradation products through ring-opening of the oxazolidinone structure. amazonaws.comingentaconnect.com this compound is a principal hydrolysate formed under these basic conditions. amazonaws.comlgcstandards.com In contrast, the active pharmaceutical ingredient (API) is relatively stable under neutral, thermal, and photolytic stress conditions. amazonaws.com
The generation of this compound is a critical concern, particularly for liquid formulations such as injections and oral suspensions, where the drug is in solution and more susceptible to chemical degradation. The presence of this impurity has been shown to potentially impact the safety profile of the drug product. internationaljournalssrg.org Therefore, controlling the environmental conditions during manufacturing, storage, and handling is paramount to minimize its formation.
Research findings indicate that the degradation of Linezolid in an alkaline environment follows first-order kinetics. nih.gov This implies that the rate of degradation, and consequently the formation of Impurity 16, is directly proportional to the concentration of Linezolid present. The key environmental factors influencing the rate of this degradation are detailed below.
Influence of pH:
The pH of the environment is the most critical factor driving the formation of this compound. Linezolid is highly unstable in alkaline solutions. ingentaconnect.com Studies have shown that degradation is significantly accelerated at high pH values. nih.gov For instance, a patent describing the preparation of a Linezolid degradation impurity, which corresponds to Impurity 16, specifies alkaline conditions with a pH range of 10 to 14. internationaljournalssrg.org
In a study evaluating the stability of Linezolid in aqueous solutions, it was observed that the drug degraded significantly at alkaline pH values, demonstrating specific hydroxide ion (OH⁻) catalysis between pH 8.7 and 11.4. nih.gov This indicates that as the pH increases within this range, the rate of hydrolysis and formation of Impurity 16 also increases. The stability of Linezolid in oral suspensions is also pH-dependent, with a pH range of 4.2 to 5.2 being relatively more stable. google.com
Influence of Temperature:
Temperature is another significant factor that influences the rate of this compound formation. Elevated temperatures accelerate the chemical degradation of Linezolid, especially in alkaline conditions. nih.gov A study on the stability of Linezolid in 0.1 M sodium hydroxide solution investigated the effect of temperature and determined the activation energy for the degradation process to be 58.22 kJ/mol. nih.gov This positive activation energy confirms that the degradation rate, and thus the formation of Impurity 16, increases with temperature.
The patent for preparing the alkaline degradation impurity also specifies a reaction temperature of 60-80°C to facilitate the ring-opening reaction. internationaljournalssrg.org Stability data on Linezolid drug product has been provided for batches stored at 25°C/60% RH, 30°C/75% RH, and 40°C/75% RH, with some increases in total impurities observed at higher temperature and humidity conditions. geneesmiddeleninformatiebank.nl
Influence of Light and Humidity:
While Linezolid is reported to be relatively stable under photolytic stress, prolonged exposure to light, especially in solution, can contribute to degradation. amazonaws.com However, the primary degradation pathway under photolytic stress does not typically lead to the formation of Impurity 16 as the main product.
Humidity can play a role in the degradation of solid dosage forms by providing moisture that can facilitate hydrolysis, especially if the product is not properly protected by packaging. Stability studies of the drug substance at 25°C/60% RH and 40°C/75% RH have shown no significant changes, suggesting that under these conditions and with appropriate packaging, the solid form is stable. geneesmiddeleninformatiebank.nl
Influence of Formulation and Excipients:
The type of formulation and the excipients used can also influence the stability of Linezolid and the potential for Impurity 16 formation. In liquid formulations, such as intravenous solutions, the choice of diluents and buffers is critical. Linezolid has been found to be stable for extended periods in common intravenous fluids like 0.9% sodium chloride, 5% and 10% glucose solutions, and sodium lactate (B86563) solution, which typically have a pH closer to neutral. nih.govnih.gov However, the compatibility with alkaline solutions is poor.
The following tables summarize the research findings on the influence of environmental factors on the degradation of Linezolid, which is directly related to the formation of this compound.
Table 1: Influence of pH on Linezolid Degradation and Impurity 16 Formation
| pH Condition | Observation | Reference |
| Acidic (e.g., 1.0M HCl) | Degradation occurs, but primarily through cleavage of the acetyl moiety, not forming Impurity 16 as the main product. | amazonaws.com |
| Neutral | Linezolid is relatively stable. | amazonaws.com |
| Alkaline (pH 8.7-11.4) | Significant degradation via first-order kinetics; specific OH⁻ catalysis observed, leading to the formation of hydrolysates including Impurity 16. | nih.gov |
| Strong Alkaline (pH 10-14) | Rapid ring-opening reaction to form degradation impurities, including Impurity 16. | internationaljournalssrg.org |
Table 2: Influence of Temperature on Linezolid Degradation in Alkaline Solution
| Temperature | Condition | Observation | Reference |
| 25°C | 0.1 M NaOH | Degradation occurs, but at a slower rate compared to elevated temperatures. | nih.gov |
| 40°C | 75% RH | Some increase in total impurities observed in stability studies of the drug product. | geneesmiddeleninformatiebank.nl |
| 60-80°C | Alkaline solution | Optimal temperature range for the preparation of the alkaline degradation impurity (Impurity 16). | internationaljournalssrg.org |
| 70°C | 0.1 M NaOH | The degradation rate is significantly increased, allowing for the determination of activation energy. | nih.gov |
Table 3: Summary of Forced Degradation Studies for Linezolid
| Stress Condition | Outcome for Linezolid | Relevance to Impurity 16 Formation | Reference |
| Acid Hydrolysis (1.0M HCl) | Degradation observed | Not the primary pathway for Impurity 16 formation. | amazonaws.comgoogle.com |
| Base Hydrolysis (1M NaOH) | Significant degradation | Primary condition for the formation of Impurity 16 through ring-opening. | amazonaws.comgoogle.com |
| Oxidative (e.g., 3.0% H₂O₂) | Degradation observed | Forms different degradation products, not Impurity 16. | amazonaws.comgoogle.com |
| Thermal (e.g., 60°C) | Relatively stable | Temperature accelerates degradation, especially in the presence of moisture or alkaline conditions. | amazonaws.com |
| Photolytic | Relatively stable | Not a primary factor for Impurity 16 formation. | amazonaws.com |
Synthetic Strategies for Targeted Generation of Linezolid Impurity 16 Reference Standard
Design of Unambiguous Synthetic Routes for Linezolid (B1675486) Impurity 16
The design of a synthetic route for Linezolid Impurity 16, chemically named 2,2'-(3,3'-(3-Fluoro-4-morpholinophenylazanediyl)bis(2-hydroxypropane-3,1-diyl))diisoindoline-1,3-dione, is centered on constructing the N,N-disubstituted aniline (B41778) core. synzeal.com The structure suggests that the impurity arises from the reaction of the starting material, 3-fluoro-4-morpholinylaniline, with two equivalents of a three-carbon synthon, likely a derivative of glycidol (B123203).
A plausible retrosynthetic analysis breaks the target molecule down into key starting materials. The central aniline nitrogen atom is doubly alkylated with two identical hydroxypropyl phthalimide (B116566) side chains. This points to a convergent synthesis strategy where 3-fluoro-4-morpholinylaniline is coupled with a suitable electrophilic partner. One of the established synthetic routes for Linezolid itself utilizes (S)-glycidyl phthalimide. amazonaws.com This same reagent is the logical precursor for the side chains of Impurity 16.
Therefore, the most direct and unambiguous synthetic approach involves the double N-alkylation of 3-fluoro-4-morpholinylaniline with two molecules of a chiral glycidyl phthalimide. This strategy is logical as over-alkylation is a common side reaction in the synthesis of secondary amines, making the formation of this tertiary amine impurity plausible during the main Linezolid synthesis if reaction conditions are not strictly controlled.
A targeted multi-step synthesis is planned to ensure the specific generation of this compound, minimizing the formation of the mono-alkylated product or other side products.
Proposed Synthetic Pathway:
Step 1: Synthesis of 3-fluoro-4-morpholinylaniline: This key intermediate is typically prepared from the reaction of morpholine (B109124) and 1,2-difluoro-4-nitrobenzene, followed by reduction of the nitro group to an aniline. amazonaws.com
Step 2: N,N-dialkylation: The core reaction involves the coupling of 3-fluoro-4-morpholinylaniline with two equivalents of (S)-glycidyl phthalimide. amazonaws.comgoogle.com This reaction is an epoxide ring-opening via nucleophilic attack by the aniline nitrogen.
Optimization of this key step is crucial to maximize the yield of the desired disubstituted product. Key parameters for optimization include:
Stoichiometry: Using a molar excess of (S)-glycidyl phthalimide (e.g., >2 equivalents) relative to the aniline can drive the reaction towards the formation of the dialkylated product.
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is suitable for this type of nucleophilic substitution.
Temperature: Elevated temperatures are typically required to facilitate the ring-opening of the epoxide and to overcome the steric hindrance of the second alkylation. The temperature must be carefully controlled to prevent degradation.
Catalyst: The reaction may be facilitated by a non-nucleophilic base to deprotonate the aniline, increasing its nucleophilicity, or by a Lewis acid to activate the epoxide ring.
The table below outlines the planned steps and optimization considerations.
| Step | Reaction | Key Reactants | Conditions to Optimize |
| 1 | Synthesis of Intermediate | Morpholine, 1,2-difluoro-4-nitrobenzene | Reaction solvent, temperature, reduction method (e.g., catalytic hydrogenation) |
| 2 | N,N-dialkylation | 3-fluoro-4-morpholinylaniline, (S)-Glycidyl phthalimide | Molar ratio of reactants, solvent (e.g., DMF), temperature, reaction time |
Control of regioselectivity and stereoselectivity is paramount in the synthesis.
Regioselectivity: The reaction between the aniline and the glycidyl phthalimide epoxide must be regioselective. The nucleophilic attack by the aniline nitrogen should occur at the terminal, sterically less hindered carbon of the epoxide ring. This is the expected outcome for an SN2-type mechanism, leading to the desired 2-hydroxypropyl linkage.
Stereoselectivity: Linezolid is a single enantiomer drug. The synthesis of its impurities must also consider stereochemistry. nih.gov Using an enantiopure starting material like (S)-glycidyl phthalimide ensures that the stereochemistry at the newly formed chiral centers is controlled. The ring-opening of the epoxide proceeds with an inversion of configuration at the site of nucleophilic attack. This stereospecificity is critical for producing a reference standard that accurately reflects the impurity formed in the actual manufacturing process.
Isolation and Purification of Synthesized this compound
Following the synthesis, the crude reaction mixture will contain the target this compound, unreacted starting materials, the mono-alkylated intermediate, and other potential byproducts. A multi-step purification process is required to achieve the high purity (>99%) necessary for a reference standard. nih.gov
The primary techniques employed for isolation and purification are chromatographic. researchgate.net
| Technique | Principle | Application for Impurity 16 |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica gel). | Used for the initial cleanup of the crude product to remove major impurities and unreacted starting materials. A solvent gradient (e.g., ethyl acetate in hexane) is typically used for elution. |
| Preparative HPLC | High-resolution separation based on the partitioning of components between a mobile and stationary phase (e.g., C18 reverse-phase). | Essential for final purification to achieve high purity. It effectively separates the target impurity from structurally similar compounds, such as the mono-alkylated intermediate. nih.gov |
| Crystallization | Purification based on differences in solubility. The pure compound crystallizes out of a supersaturated solution, leaving impurities behind. | Can be used as a final polishing step after chromatographic purification to obtain a stable, crystalline solid reference standard. |
Characterization of Synthesized Reference Standard for Purity and Identity
Once isolated and purified, the synthesized this compound must be rigorously characterized to confirm its chemical structure and assess its purity. synthinkchemicals.com This involves a combination of spectroscopic and chromatographic techniques. rjlbpcs.com The data obtained serves as the basis for the Certificate of Analysis (CoA) for the reference standard. synthinkchemicals.com
| Analysis Technique | Purpose | Expected Results for this compound |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. | The mass spectrum should show a molecular ion peak corresponding to the molecular formula C₃₂H₃₁FN₄O₇, which has a molecular weight of 602.61 g/mol . chemicalbook.com |
| ¹H NMR Spectroscopy | Elucidates the proton environment and connectivity in the molecule. | The spectrum should show characteristic signals for the aromatic protons, morpholine protons, phthalimide protons, and the protons on the two hydroxypropyl chains. |
| ¹³C NMR Spectroscopy | Identifies all unique carbon atoms in the molecule. | The spectrum should display the correct number of carbon signals corresponding to the structure, including signals for the carbonyl groups of the phthalimides, and the carbons of the aromatic, morpholine, and aliphatic moieties. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | The IR spectrum should show characteristic absorption bands for O-H (hydroxyl), C=O (imide), C-F (fluoro), and C-O (ether) functional groups. |
| HPLC Purity Analysis | Quantifies the purity of the synthesized standard. | A validated HPLC method should show a single major peak for this compound, with the purity, calculated by area percentage, typically being ≥99.5%. synthinkchemicals.com |
Comparison of Synthesized Impurity 16 with Impurity Detected in Linezolid API/Product
The definitive confirmation that the synthesized reference standard is identical to the impurity present in the Linezolid API is achieved through direct chromatographic comparison. akjournals.com The primary method for this confirmation is High-Performance Liquid Chromatography (HPLC).
The procedure involves a co-injection or "spiking" study:
An HPLC analysis of the Linezolid API sample known to contain the impurity is performed to determine the retention time (RT) of the impurity peak.
An HPLC analysis of the newly synthesized and purified this compound reference standard is performed under the identical method conditions to determine its retention time.
A third analysis is performed on a sample prepared by mixing (spiking) the Linezolid API with a small amount of the synthesized reference standard.
If the synthesized compound is identical to the process impurity, the chromatogram from the spiked sample will show a single, sharp, and symmetrical peak at the expected retention time, with an increased area corresponding to the added amount. google.com The absence of any peak splitting or shoulder indicates that the retention times are identical, confirming the identity of the impurity.
Regulatory Framework and Pharmaceutical Quality Implications of Linezolid Impurity 16
International Conference on Harmonisation (ICH) Guidelines on Impurities (e.g., ICH Q3A, Q3B, Q3C, Q3D)
The International Conference on Harmonisation (ICH) provides a comprehensive set of guidelines that are pivotal in the regulation of impurities in new drug substances and products. ich.orgslideshare.net These guidelines ensure a harmonized approach to quality standards across Europe, Japan, and the United States. For Linezolid (B1675486) Impurity 16, several ICH guidelines are of direct relevance:
ICH Q3A(R2): Impurities in New Drug Substances This guideline focuses on the control of impurities that are formed during the manufacturing process of the active pharmaceutical ingredient (API). ich.orgich.org It establishes thresholds for reporting, identifying, and qualifying impurities. ich.org Organic impurities, such as Linezolid Impurity 16, are a primary focus. jpionline.org
ICH Q3B(R2): Impurities in New Drug Products This document provides guidance on the control of degradation products that may arise during the manufacturing and storage of the final drug product. ich.orgpmda.go.jp It sets thresholds for degradation products that are similar to those for impurities in the drug substance. pmda.go.jp
ICH Q3C(R9): Guideline for Residual Solvents While not directly an impurity in the traditional sense, residual solvents used during the synthesis of Linezolid can contribute to the formation of impurities. ich.orgamericanpharmaceuticalreview.com This guideline classifies solvents based on their toxicity and sets permissible daily exposure limits. americanpharmaceuticalreview.comkobia.kr
ICH Q3D(R2): Guideline for Elemental Impurities This guideline addresses the control of elemental impurities that may be present in the drug product. ich.orgkobia.kr While this compound is an organic impurity, the catalysts and reagents used in its synthesis could be a source of elemental impurities. jpionline.org
Thresholds for Reporting, Identification, and Qualification of Impurities
The ICH guidelines establish specific thresholds that trigger the need for reporting, identifying, and qualifying impurities. gmpinsiders.com These thresholds are based on the maximum daily dose (MDD) of the drug. ich.orgpda.org Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at the specified level. ich.org
Below is a data table summarizing the ICH Q3A(R2) thresholds for organic impurities in a drug substance.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day total daily intake (whichever is lower) | 0.15% or 1.0 mg/day total daily intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Data sourced from ICH Q3A(R2) guidance documents. pda.org
For new drug products, the ICH Q3B(R2) guideline provides a more detailed set of thresholds based on the maximum daily dose. pmda.go.jpgmpinsiders.com
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| < 10 mg | 0.1% | 1.0% or 50 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) |
| 10 mg - 100 mg | 0.1% | 0.5% or 200 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |
| > 100 mg - 2 g | 0.1% | 0.2% or 3 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) |
| > 2 g | 0.1% | 0.1% | 0.1% |
Data sourced from ICH Q3B(R2) guidance documents. TDI: Total Daily Intake. pmda.go.jp
Pharmacopoeial Standards for Linezolid and its Related Substances (e.g., USP, EP)
The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for medicines and their ingredients. The USP monograph for Linezolid specifies the acceptable limits for the drug substance and any related compounds. usp.org It requires that Linezolid contain not less than 98.0% and not more than 102.0% of linezolid (C16H20FN3O4), calculated on an anhydrous and solvent-free basis. usp.org
The USP provides reference standards for Linezolid and several of its known impurities, such as Linezolid R-Isomer and Linezolid Related Compound D, to aid in their accurate identification and quantification. usp.orgsigmaaldrich.com While "this compound" is not explicitly listed as a specific USP-named impurity, it would fall under the category of unspecified impurities and be controlled by the general limits set in the monograph. Analytical methods like high-performance liquid chromatography (HPLC) are commonly used to detect and quantify such impurities. daicelpharmastandards.comnih.gov
Research on Impurity Control Strategies in Pharmaceutical Manufacturing Processes
The control of impurities like this compound is a critical aspect of pharmaceutical manufacturing. clearsynth.com Stringent quality control measures, in line with Good Manufacturing Practices (GMP), are essential to minimize impurity levels. daicelpharmastandards.com This involves rigorous testing of raw materials, in-process monitoring, and final product analysis. daicelpharmastandards.com
Research into the synthesis of Linezolid has identified several potential process-related impurities. pharmtech.comrjlbpcs.com The formation of these impurities can be influenced by various factors, including the synthetic route, solvents, reagents, and reaction conditions. pharmtech.com Therefore, a deep understanding of the manufacturing process is crucial for developing effective control strategies. These strategies may include optimizing reaction conditions to minimize the formation of Impurity 16, implementing purification steps to remove it, and using appropriate analytical methods for its detection and quantification. daicelpharmastandards.com
Process Analytical Technology (PAT) Applications for In-Process Monitoring of Impurity 16
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. fda.gov The goal of PAT is to ensure final product quality is built-in by design. fda.gov
For this compound, PAT can be a powerful tool for in-process monitoring. longdom.org By integrating analytical techniques directly into the manufacturing process, it's possible to monitor the formation of this impurity in real-time. pharmasource.global
Spectroscopic techniques such as Near-Infrared (NIR) and Raman spectroscopy, as well as chromatographic methods like HPLC, can be employed as PAT tools. longdom.orgpharmasource.global These technologies can provide continuous data on the concentration of Impurity 16, allowing for immediate adjustments to process parameters to control its formation. nih.gov For instance, if monitoring indicates an increase in the level of Impurity 16, process parameters such as temperature or reaction time could be modified to bring the impurity level back within the acceptable range. The implementation of PAT can lead to a more robust and controlled manufacturing process, ensuring the consistent quality of Linezolid and minimizing the presence of unwanted impurities. researchgate.netscribd.com
Computational Chemistry and Theoretical Studies on Linezolid Impurity 16
Molecular Modeling and Simulation of Impurity 16 Formation Pathways
The formation of Linezolid (B1675486) Impurity 16 can be investigated through molecular modeling and simulation, which offer insights into the reaction mechanisms at an atomic level. These computational techniques can be employed to model the plausible pathways leading to the synthesis of this impurity, which is understood to be a potential product of alkaline hydrolysis or a process-related impurity. amazonaws.comlgcstandards.com
One proposed pathway for the formation of a related impurity involves the reaction of 3-fluoro-4-morpholinoaniline (B119058) with epichlorohydrin (B41342), followed by a reaction with potassium phthalimide (B116566). rjlbpcs.com A plausible side reaction leading to Impurity 16 could involve the dimerization of intermediates or the reaction of Linezolid or its precursors with phthalimide-containing reagents under specific process conditions.
Molecular dynamics (MD) simulations can be utilized to model the interactions between the reactant molecules in a simulated reaction environment. By calculating the potential energy surface of the reaction, it is possible to identify the most energetically favorable pathways and transition states. This can help in understanding the conditions that favor the formation of Impurity 16 over the desired active pharmaceutical ingredient, Linezolid.
Illustrative Data Table: Key Reaction Steps and Their Simulated Energetics
| Reaction Step | Reactants | Product | Simulated Activation Energy (kcal/mol) | Simulated Reaction Enthalpy (kcal/mol) |
| Step 1 | Intermediate A + Phthalimide | Intermediate B | 25.4 | -5.2 |
| Step 2 | Intermediate B + Intermediate A | Linezolid Impurity 16 | 30.1 | -10.8 |
Note: The data in this table is illustrative and represents the type of information that would be generated from molecular modeling studies. It is not based on actual experimental or calculated values for this compound.
Density Functional Theory (DFT) Calculations for Structural Confirmation and Energetics of Formation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for confirming the structure of molecules and calculating their energetic properties with a high degree of accuracy. While a definitive, published DFT analysis of this compound is not available, the methodology is well-established through studies on Linezolid and its analogs. nih.govnih.gov
For this compound, DFT calculations would be employed to:
Optimize the molecular geometry: This would provide the most stable three-dimensional structure of the impurity, including precise bond lengths, bond angles, and dihedral angles.
Calculate spectroscopic properties: Theoretical vibrational (infrared) and nuclear magnetic resonance (NMR) spectra can be calculated and compared with experimental data (if available) to confirm the identity of the impurity.
Determine the energetics of formation: DFT can be used to calculate the heats of formation and reaction energies for the proposed formation pathways of the impurity. This data is crucial for understanding the thermodynamic stability of the impurity and the likelihood of its formation under different conditions.
Illustrative Data Table: Calculated Geometric and Energetic Parameters for this compound using DFT
| Parameter | Calculated Value |
| Geometric Parameters | |
| C-N bond length (central nitrogen) | 1.45 Å |
| C=O bond length (phthalimide) | 1.22 Å |
| C-F bond length | 1.36 Å |
| Energetic Parameters | |
| Heat of Formation | -150.7 kcal/mol |
| Gibbs Free Energy of Formation | -95.3 kcal/mol |
Note: The data in this table is illustrative and represents the type of information that would be generated from DFT calculations. It is not based on actual experimental or calculated values for this compound.
Prediction of Potential Degradation Products and Impurity 16 Reactivity
The reactivity of this compound can be explored by calculating various molecular descriptors derived from DFT, such as:
Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap can indicate the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can predict sites susceptible to attack by other reagents.
Fukui Functions: These functions can be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack on the molecule.
By simulating the interaction of this compound with water, acid, base, and oxidizing agents, potential degradation products can be identified. The energetics of these degradation reactions can be calculated to determine the most likely degradation pathways.
Illustrative Data Table: Predicted Reactivity Descriptors and Potential Degradation Sites for this compound
| Reactivity Descriptor | Predicted Value/Site | Implication |
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 5.3 eV | Suggests moderate kinetic stability |
| Most Nucleophilic Site (from MEP) | Oxygen atoms of the morpholine (B109124) ring | Potential site for protonation/acid-catalyzed degradation |
| Most Electrophilic Site (from MEP) | Carbonyl carbons of the phthalimide groups | Potential site for nucleophilic attack/base-catalyzed hydrolysis |
Note: The data in this table is illustrative and represents the type of information that would be generated from computational reactivity studies. It is not based on actual experimental or calculated values for this compound.
Future Research Directions and Advanced Analytical Perspectives for Linezolid Impurity 16
Development of Green Analytical Chemistry Methods for Impurity 16 Analysis
The pharmaceutical industry is increasingly adopting green analytical chemistry principles to minimize its environmental footprint. nih.govmdpi.com This involves reducing the use of hazardous solvents and developing more sustainable analytical methods. fortis-technologies.comjapsonline.com
Current and Future Greener Alternatives:
Supercritical Fluid Chromatography (SFC): SFC stands out as a powerful green alternative to traditional high-performance liquid chromatography (HPLC). twistingmemoirs.comchromatographyonline.com By primarily using supercritical carbon dioxide as the mobile phase, SFC significantly cuts down on the consumption of organic solvents. twistingmemoirs.comteledynelabs.com This technique offers faster separations and is suitable for a wide range of pharmaceutical compounds, including polar and nonpolar substances. teledynelabs.comjopir.in The compatibility of SFC with mass spectrometry (SFC-MS) enhances its sensitivity and selectivity, making it ideal for impurity profiling. chromatographyonline.comeuropeanpharmaceuticalreview.com Recent studies have demonstrated the robustness and reproducibility of SFC methods for pharmaceutical impurity analysis across different laboratories and instrument types. nih.gov
Ultra-High-Performance Liquid Chromatography (UHPLC) with Greener Solvents: UHPLC already offers benefits in terms of reduced solvent consumption due to shorter run times. nih.gov The next step is the replacement of conventional solvents like acetonitrile (B52724) and methanol (B129727) with more environmentally friendly alternatives such as ethanol (B145695) and dimethyl carbonate. bohrium.comrsc.org Research has shown that these greener solvents can provide comparable separation performance for both polar and non-polar compounds. fortis-technologies.comrsc.org
Miniaturized Sample Preparation Techniques: Techniques like solid-phase microextraction (SPME) are inherently green due to their solvent-free nature and minimal sample preparation requirements. mdpi.com
| Technique | Green Advantage | Potential Application for Impurity 16 |
| Supercritical Fluid Chromatography (SFC) | Reduces organic solvent use by employing supercritical CO2. twistingmemoirs.comresearchgate.net | Rapid and efficient separation from Linezolid (B1675486) and other impurities with reduced environmental impact. teledynelabs.com |
| UHPLC with Green Solvents | Replaces toxic solvents with sustainable alternatives like ethanol. bohrium.comrsc.org | Maintains high-resolution separation while minimizing hazardous waste. nih.gov |
| Solid-Phase Microextraction (SPME) | Solvent-free sample preparation. mdpi.com | Efficient extraction and concentration of trace levels of Impurity 16 from the drug matrix. |
Application of Artificial Intelligence and Machine Learning in Impurity Profiling
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize pharmaceutical quality control by enabling predictive and automated analysis. japsonline.combrieflands.com
Predictive Modeling of Impurity Formation: Machine learning algorithms can be trained on historical manufacturing data to predict the formation of impurities like Impurity 16 under different process conditions. jopir.intheviews.in These models can identify critical process parameters that influence impurity levels, allowing for proactive control. jopir.inopenreview.net AI can also predict degradation pathways, helping to anticipate potential new impurities. rsc.orgdntb.gov.ua
Automated Structure Elucidation: AI tools are being developed to assist in the identification of unknown impurities from analytical data, such as mass spectra. researchgate.net This can significantly speed up the characterization process.
Enhanced Data Analysis: AI can analyze complex datasets from chromatographic and spectroscopic instruments to identify subtle patterns and correlations that might be missed by human analysts. jopir.inprecedenceresearch.com This can lead to a more comprehensive understanding of the impurity profile.
| AI/ML Application | Description | Relevance to Impurity 16 |
| Predictive Modeling | Algorithms trained on historical data to forecast impurity formation based on process parameters. jopir.intheviews.in | Proactively control the manufacturing process to minimize the formation of Impurity 16. |
| Automated Structure Elucidation | AI-driven interpretation of analytical data (e.g., MS) to identify chemical structures. researchgate.net | Rapidly confirm the identity of Impurity 16 and other unknown byproducts. |
| Advanced Data Analysis | ML algorithms analyze complex analytical data to uncover hidden trends and correlations. precedenceresearch.com | Gain deeper insights into the factors influencing the presence and levels of Impurity 16. |
Exploration of Novel Derivatization Strategies for Enhanced Detection
For impurities present at very low levels, derivatization can be a powerful tool to enhance their detectability by various analytical techniques.
Chromatographic Enhancement: Derivatization can be used to improve the chromatographic behavior of an impurity, for instance, by increasing its volatility for gas chromatography (GC) analysis or by improving its retention and peak shape in liquid chromatography.
Spectroscopic Enhancement: Introducing a chromophore or fluorophore through derivatization can significantly increase the sensitivity of UV-Vis or fluorescence detection. For mass spectrometry, derivatization can be used to improve ionization efficiency, leading to lower detection limits.
In-Depth Mechanistic Studies using Isotopic Labeling
Isotopic labeling is a powerful technique for elucidating the formation pathways of impurities. By strategically incorporating stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into the starting materials or intermediates of the Linezolid synthesis, the origin of each atom in Impurity 16 can be traced.
Pathway Elucidation: These studies can definitively confirm the reaction mechanisms that lead to the formation of Impurity 16. This knowledge is crucial for developing targeted strategies to prevent its formation.
Degradation Studies: Isotopic labeling can also be used to study the degradation of Linezolid under various stress conditions (e.g., acid, base, oxidative) to determine if Impurity 16 is a degradation product and to understand how it is formed. lgcstandards.comamazonaws.com Recent research has utilized stable isotope labeling to study the de novo synthesis of proteins in mycobacteria under the influence of Linezolid, a methodology that could be adapted to study impurity formation. nih.gov
Implication for Continuous Manufacturing and Real-Time Impurity Monitoring
The shift towards continuous manufacturing in the pharmaceutical industry necessitates the use of Process Analytical Technology (PAT) for real-time monitoring and control of critical quality attributes, including impurities. news-medical.netbruker.com
Q & A
Basic Question: What analytical techniques are recommended for the identification and quantification of Linezolid Impurity 16 in pharmaceutical formulations?
Answer:
this compound (Linezolid Diphthalimide) requires advanced chromatographic and spectroscopic methods for reliable identification and quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is widely used due to its specificity and sensitivity. For example, an HPLC-UV method validated for Linezolid achieved a lower limit of quantification (LLOQ) of 0.125 mg/L, sufficient for detecting trace impurities . Mass spectrometry (LC-MS/MS) is recommended for structural confirmation, particularly when distinguishing isomers or degradation products. Nuclear Magnetic Resonance (NMR) is critical for elucidating stereochemical properties, as demonstrated in impurity preparation workflows .
Advanced Question: How can researchers address challenges in method development for this compound when co-eluting peaks or matrix interference occur?
Answer:
Method optimization should include:
- Mobile Phase Adjustments : Varying methanol-to-buffer ratios (e.g., 40% methanol, 60% pH 7 phosphate buffer) to improve peak separation .
- Column Selection : Using columns with different stationary phases (C18, phenyl-hexyl) to resolve co-eluting impurities.
- Forced Degradation Studies : Stress testing under acidic, basic, oxidative, and thermal conditions to generate degradation products and validate specificity .
- Spiking Experiments : Introducing synthetic impurities into the sample matrix to assess recovery rates and interference thresholds, as per ICH Q2(R2) guidelines .
Basic Question: What synthetic pathways are implicated in the formation of this compound during drug synthesis?
Answer:
this compound arises primarily from incomplete purification during the synthesis of Linezolid’s oxazolidinone core. It is a diphthalimide derivative formed via side reactions involving morpholine and fluoro-substituted intermediates. Process-related impurities like this highlight the need for stringent control during:
- Amide Coupling Steps : Monitoring reaction time and temperature to minimize byproduct formation.
- Crystallization : Optimizing solvent systems to isolate the target compound from structurally similar impurities .
Advanced Question: How do stability studies inform the control strategies for this compound under varying storage conditions?
Answer:
Stability studies should evaluate:
- Temperature and Humidity : Accelerated stability testing (40°C/75% RH) to simulate long-term storage and identify degradation trends.
- Photostability : Exposure to UV light to assess structural integrity, as diphthalimide derivatives may undergo photolytic cleavage .
- Solution Stability : Testing impurity levels in dissolved formulations over 24–48 hours to determine storage conditions for analytical samples .
Data from these studies guide shelf-life recommendations and packaging requirements.
Basic Question: What pharmacological implications does this compound pose in antimicrobial resistance studies?
Answer:
While Impurity 16 itself is not bioactive, its presence in formulations may correlate with reduced Linezolid efficacy. Studies on Linezolid-resistant Enterococcus and MRSA isolates show that sub-therapeutic drug levels (e.g., due to impurities) can accelerate resistance gene acquisition (e.g., cfr, optrA) . Researchers should quantify impurity levels in pharmacokinetic/pharmacodynamic (PK/PD) models to assess their impact on minimum inhibitory concentration (MIC) thresholds .
Advanced Question: How can researchers validate the stereochemical purity of this compound using chiral analytical methods?
Answer:
Chiral separation techniques are essential:
- Chiral HPLC : Employing columns with cellulose- or amylase-based phases to resolve enantiomers.
- Circular Dichroism (CD) : Confirming optical activity and enantiomeric excess (ee) .
- Synthesis of Reference Standards : Preparing (R)- and (S)-enantiomers of Impurity 16 for comparative analysis .
Validation parameters (specificity, linearity, precision) must adhere to ICH guidelines .
Basic Question: What validation parameters are critical for ensuring the robustness of an analytical method targeting this compound?
Answer:
Key parameters include:
- Specificity : Demonstrate resolution from Linezolid and other impurities (e.g., PNU142300, Desacetamide Phthalimide) .
- Linearity : A calibration range of 0.1–150% of the impurity specification limit, with R² ≥ 0.999 .
- Accuracy and Precision : Spike recovery rates of 90–110% and %RSD ≤ 2.0 for repeatability .
Advanced Question: How can computational chemistry tools aid in predicting the reactivity and degradation pathways of this compound?
Answer:
- Density Functional Theory (DFT) : Modeling electron distribution to predict sites vulnerable to hydrolysis or oxidation.
- Molecular Dynamics Simulations : Assessing stability under thermal stress.
- In Silico Degradation Prediction : Software like Zeneth® identifies plausible degradation products for targeted analytical screening .
Basic Question: What role does this compound play in batch-to-batch variability studies during drug manufacturing?
Answer:
Impurity 16 serves as a critical quality attribute (CQA) in:
- Process Analytical Technology (PAT) : Real-time monitoring during synthesis to reduce variability.
- Multivariate Analysis : Correlating impurity levels with raw material quality or reaction parameters (e.g., pH, catalyst load) .
Advanced Question: How can researchers design PK/PD models to evaluate the impact of this compound on antimicrobial efficacy?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
